3-Bromobicyclo[3.1.0]hexane
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Overview
Description
3-Bromobicyclo[310]hexane is a bicyclic organic compound characterized by a bromine atom attached to a bicyclo[310]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobicyclo[3.1.0]hexane typically involves the bromination of bicyclo[3.1.0]hexane. One common method is the addition of bromine to bicyclo[3.1.0]hexane in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow bromination processes. These methods ensure higher yields and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to bicyclo[3.1.0]hexane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium tert-butoxide, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, room temperature to reflux.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products:
Substitution: Various substituted bicyclo[3.1.0]hexane derivatives.
Reduction: Bicyclo[3.1.0]hexane.
Oxidation: Oxidized bicyclo[3.1.0]hexane derivatives.
Scientific Research Applications
3-Bromobicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Materials Science: The compound is used in the development of novel materials with unique properties, such as high ring strain and rigidity.
Organic Synthesis: It is employed as a precursor in the synthesis of complex organic molecules and natural products.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Bromobicyclo[3.1.0]hexane involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The bicyclic structure imparts significant ring strain, making it a reactive intermediate in various chemical transformations .
Comparison with Similar Compounds
Bicyclo[3.1.0]hexane: The parent compound without the bromine atom.
3-Chlorobicyclo[3.1.0]hexane: A similar compound with a chlorine atom instead of bromine.
3-Fluorobicyclo[3.1.0]hexane: A fluorinated analog with different reactivity and properties.
Uniqueness: 3-Bromobicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical behavior compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and stability, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C6H9Br |
---|---|
Molecular Weight |
161.04 g/mol |
IUPAC Name |
3-bromobicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H9Br/c7-6-2-4-1-5(4)3-6/h4-6H,1-3H2 |
InChI Key |
LTXKWKATEHIMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CC(C2)Br |
Origin of Product |
United States |
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